molecular formula C17H18O3S B14204446 Ethyl [(S)-diphenylmethanesulfinyl]acetate CAS No. 827604-05-7

Ethyl [(S)-diphenylmethanesulfinyl]acetate

Cat. No.: B14204446
CAS No.: 827604-05-7
M. Wt: 302.4 g/mol
InChI Key: XQVZQTKFGQJNTO-NRFANRHFSA-N
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Description

Ethyl [(S)-diphenylmethanesulfinyl]acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are widely used in various industries, including pharmaceuticals, fragrances, and solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(S)-diphenylmethanesulfinyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, which uses concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, is often preferred for its mild reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(S)-diphenylmethanesulfinyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Hydrochloric acid (acidic hydrolysis), sodium hydroxide (basic hydrolysis).

Major Products

Scientific Research Applications

Ethyl [(S)-diphenylmethanesulfinyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [(S)-diphenylmethanesulfinyl]acetate involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the modulation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(S)-diphenylmethanesulfinyl]acetate is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

827604-05-7

Molecular Formula

C17H18O3S

Molecular Weight

302.4 g/mol

IUPAC Name

ethyl 2-[(S)-benzhydrylsulfinyl]acetate

InChI

InChI=1S/C17H18O3S/c1-2-20-16(18)13-21(19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3/t21-/m0/s1

InChI Key

XQVZQTKFGQJNTO-NRFANRHFSA-N

Isomeric SMILES

CCOC(=O)C[S@](=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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